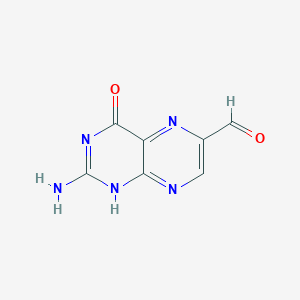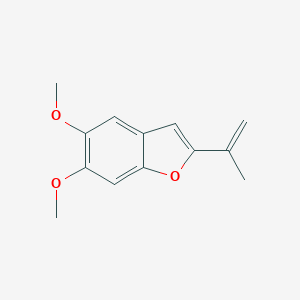
6-Formylpterin
Übersicht
Beschreibung
6-Formylpterin is a Vitamin B9 (folate) metabolite and ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It has a molecular formula of C7H5N5O2 .
Synthesis Analysis
The synthesis of 6-Formylpterin involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone, followed by reduction of the phenylazo group, hydrolysis, and cyclization. This leads to the formation of 6-methyl-7,8-dihydropterin. The oxidation of 6-methylpterin with SeO2 in AcOH in the presence of NiCl2 gives 6-formylpterin .Molecular Structure Analysis
The molecular structure of 6-Formylpterin consists of a pyrimidine ring and a pyrazine ring fused together forming a complicated bicyclic N heterocycle .Chemical Reactions Analysis
6-Formylpterin has been demonstrated to produce reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) from oxygen in the presence of NADH in the dark .Physical And Chemical Properties Analysis
6-Formylpterin has a density of 1.9±0.1 g/cm3, a molar refractivity of 45.5±0.5 cm3, and a molar volume of 98.4±7.0 cm3. It has 7 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Electron Transfer Compound in Biological Systems
6-Formylpterin (6FP) is an electron transfer compound in biological systems . It has been demonstrated to have many marked physiological activities .
Generation of Reactive Oxygen Species (ROS)
6FP has been found to generate reactive oxygen species (ROS) under light illumination . This ROS generation activity gives rise to particular physiological activities such as the induction of apoptosis .
Fluorescence Studies
6FP has been used in steady-state and time-resolved fluorescence studies . The fluorescence characteristics of 6FP and their dependence on pH have been investigated .
Enzymatic Conversion of GTP to BH4
Acetyl-6-formylpterin, a derivative of 6FP, is involved in the enzymatic conversion of GTP to BH4 . This plays a role in the regulation of neurotransmitter synthesis and other biological processes .
Inhibition of Xanthine Oxidase (XO)
6FP binds to one of two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in hetero-substrate inhibition at nanomolar concentrations .
Intracellular Generator of H2O2
6FP acts as an intracellular generator of H2O2 in cells expressing XO, altering cellular function .
Ligand to MHC Class I-Related Protein 1 (MR1)
6FP is a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .
Wirkmechanismus
Target of Action
6-Formylpterin is primarily targeted towards Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid . Additionally, 6-Formylpterin also acts as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .
Mode of Action
6-Formylpterin binds to one of the two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in “hetero-substrate” inhibition at nanomolar concentrations . 6-formylpterin itself is converted by xo to 6-carboxylpterin and h2o2, and the turnover rate of this reaction can be accelerated by prior binding of a hetero-substrate to xo .
Biochemical Pathways
The primary biochemical pathway affected by 6-Formylpterin is the purine catabolism pathway, specifically the reactions catalyzed by XO . By inhibiting XO, 6-Formylpterin can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body . Additionally, 6-Formylpterin acts as an intracellular generator of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), altering cellular function .
Pharmacokinetics
It is known that 6-formylpterin is soluble in dmso , which may influence its bioavailability.
Result of Action
The primary result of 6-Formylpterin’s action is the generation of reactive oxygen species (ROS) within cells . This can lead to apoptosis, or programmed cell death . For instance, when 6-Formylpterin was administered to HL-60 cells, intracellular ROS generation was observed, and apoptosis was induced .
Action Environment
The action, efficacy, and stability of 6-Formylpterin can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of O2 consumption in the presence of 6-Formylpterin and NADH . Furthermore, light illumination can enhance the ROS generation activities of 6-Formylpterin .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJAQDVNMGLRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221396 | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpterin | |
CAS RN |
712-30-1 | |
| Record name | 6-Formylpterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 712-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















